

Spectroscopic Data of Isophorone Oxide: A Technical Guide

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Compound of Interest

Compound Name: *Isophorone oxide*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **isophorone oxide** (4,4,6-trimethyl-7-oxabicyclo[4.1.0]heptan-2-one), a versatile chemical intermediate. The information presented herein is intended to support research and development activities by providing detailed spectroscopic data (NMR, IR, and MS) and the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **isophorone oxide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
2.5 - 3.5 (estimated)	-	-	Protons on the epoxide ring
Variable	-	-	Methylene and methyl protons

Note: Experimentally determined peak list data from a dedicated spectroscopic database was not publicly available. The chemical shift for epoxide protons is an estimated range based on typical values for α,β -epoxy ketones.

^{13}C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppm	Assignment
~200	Carbonyl Carbon (C=O)
50 - 80	Epoxide Carbons (C-O)
Variable	Other aliphatic carbons

Note: Specific peak list data from a dedicated spectroscopic database was not publicly available. The chemical shifts are estimated based on the functional groups present in the molecule.

Infrared (IR) Spectroscopy

Wavenumber (cm^{-1})	Intensity	Assignment
~1710	Strong	C=O (Ketone) stretch
~1250	Strong	Asymmetric C-O-C stretch (epoxide ring)
950 - 810	Strong	Symmetric C-O-C stretch (epoxide ring)
880 - 750	Strong	C-O stretch (epoxide ring)
2960 - 2870	Medium-Strong	C-H stretch (alkane)

Note: The IR peak data is based on characteristic absorption frequencies for α,β -epoxy ketones.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrum

m/z	Relative Intensity	Assignment
154	Low	[M] ⁺ (Molecular Ion)
83	High	Major Fragment
69	Medium	Fragment
41	Medium	Fragment

Note: Fragmentation data is sourced from public databases.

Experimental Protocols

Detailed methodologies for the synthesis of **isophorone oxide** and its spectroscopic characterization are provided below.

Synthesis of Isophorone Oxide

A well-established procedure for the synthesis of **isophorone oxide** is the epoxidation of isophorone.[\[1\]](#)

Materials:

- Isophorone
- 30% Hydrogen peroxide
- Methanol
- 6N Sodium hydroxide
- Ether
- Anhydrous magnesium sulfate

Procedure:

- A solution of isophorone and 30% aqueous hydrogen peroxide in methanol is prepared in a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a thermometer.

- The flask is cooled to 15 °C using an ice bath.
- 6N aqueous sodium hydroxide is added dropwise with stirring over one hour, maintaining the temperature between 15-20 °C.
- After the addition is complete, the mixture is stirred for an additional three hours at 20-25 °C.
- The reaction mixture is then poured into water and extracted with two portions of ether.
- The combined ether extracts are washed with water and dried over anhydrous magnesium sulfate.
- The ether is removed by distillation, and the remaining liquid is distilled under reduced pressure to yield **isophorone oxide**.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for acquiring NMR spectra of α,β -epoxy ketones is as follows:

- Sample Preparation: Approximately 5-10 mg of the purified **isophorone oxide** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
- ^1H NMR Spectroscopy: The ^1H NMR spectrum is recorded on a 300 or 500 MHz spectrometer. Standard acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
- ^{13}C NMR Spectroscopy: The ^{13}C NMR spectrum is recorded on the same instrument, typically at a frequency of 75 or 125 MHz. A proton-decoupled sequence is used to simplify the spectrum. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are generally required due to the lower natural abundance of the ^{13}C isotope.

Infrared (IR) Spectroscopy

- Sample Preparation: For a liquid sample like **isophorone oxide**, the spectrum can be obtained by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
- Data Acquisition: The FTIR spectrum is recorded over the range of 4000-400 cm^{-1} . A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

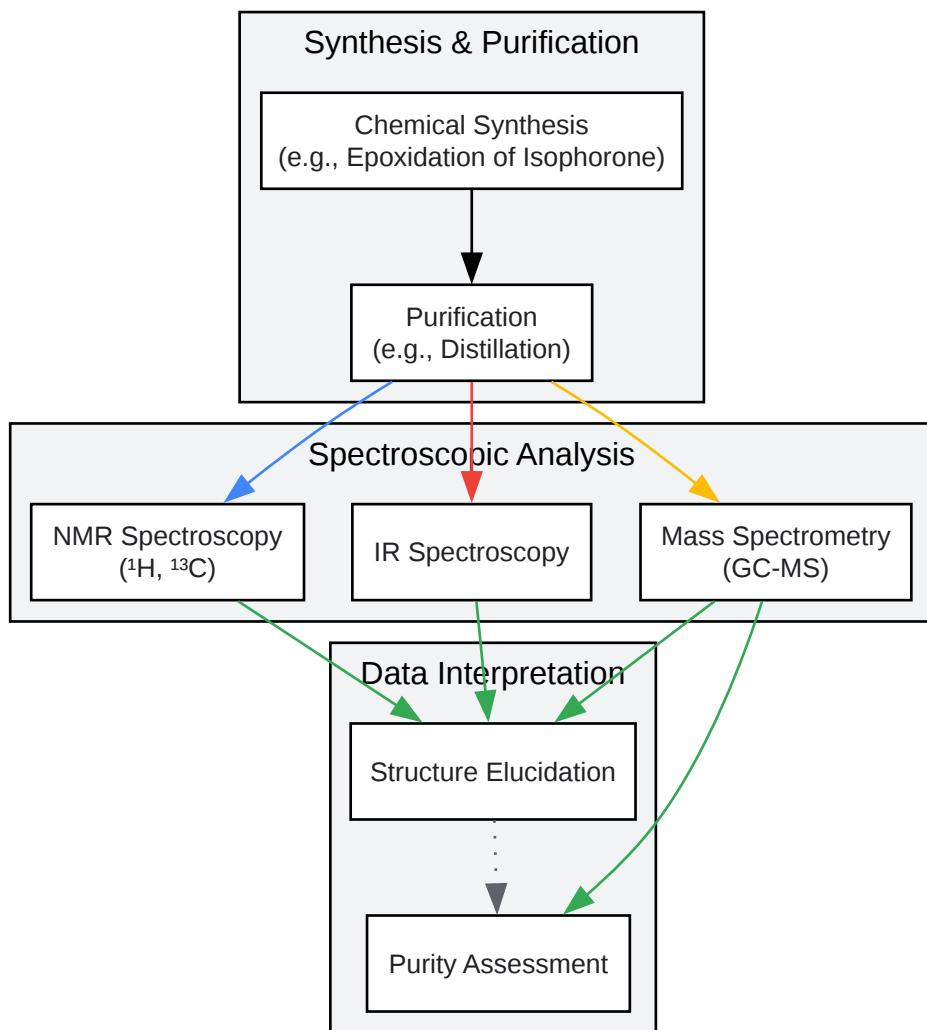
Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a protocol for the analysis of isophorone derivatives, which can be adapted for **isophorone oxide**.[\[1\]](#)

- Sample Preparation: The **isophorone oxide** sample is diluted in a suitable solvent such as dichloromethane or methanol.
- GC Conditions:
 - Column: HP-5MS (30 m x 0.25 mm ID, 0.25 μm film thickness) or equivalent.
 - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
 - Injector Temperature: 250 °C.
 - Oven Temperature Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Ion Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
 - Mass Scan Range: m/z 40-450.

Visualizations

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized chemical compound like **isophorone oxide**.



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Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

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References

- 1. benchchem.com [benchchem.com]
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